1-Hydroxy-2,3-diphenylindolizine-7-carboxamide
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Overview
Description
1-Hydroxy-2,3-diphenylindolizine-7-carboxamide is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,3-diphenylindolizine-7-carboxamide typically involves the construction of the indolizine core followed by functionalization at specific positions. One common method involves the reaction of 2,3-diphenylindolizine with hydroxylamine to introduce the hydroxy group at the 1-position. The carboxamide group at the 7-position can be introduced through a subsequent reaction with an appropriate amine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,3-diphenylindolizine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Formation of 1-oxo-2,3-diphenylindolizine-7-carboxamide.
Reduction: Formation of 1-hydroxy-2,3-diphenylindolizine-7-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,3-diphenylindolizine-7-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in disease processes, making it a candidate for therapeutic development .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylindolizine: Lacks the hydroxy and carboxamide groups, making it less versatile in terms of chemical reactivity and biological activity.
1-Hydroxyindolizine: Lacks the diphenyl groups, which may reduce its ability to interact with certain molecular targets.
7-Carboxamideindolizine: Lacks the hydroxy and diphenyl groups, potentially limiting its applications.
Uniqueness
1-Hydroxy-2,3-diphenylindolizine-7-carboxamide is unique due to the presence of both hydroxy and carboxamide groups, which enhance its ability to form hydrogen bonds and interact with various molecular targets
Properties
CAS No. |
86193-99-9 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-hydroxy-2,3-diphenylindolizine-7-carboxamide |
InChI |
InChI=1S/C21H16N2O2/c22-21(25)16-11-12-23-17(13-16)20(24)18(14-7-3-1-4-8-14)19(23)15-9-5-2-6-10-15/h1-13,24H,(H2,22,25) |
InChI Key |
AZNJWMOKKPDDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2O)C(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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